

Introduction: The Versatility of the Oxazole Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 5-Amino-2-methyloxazole-4-carbonitrile

Cat. No.: B183949

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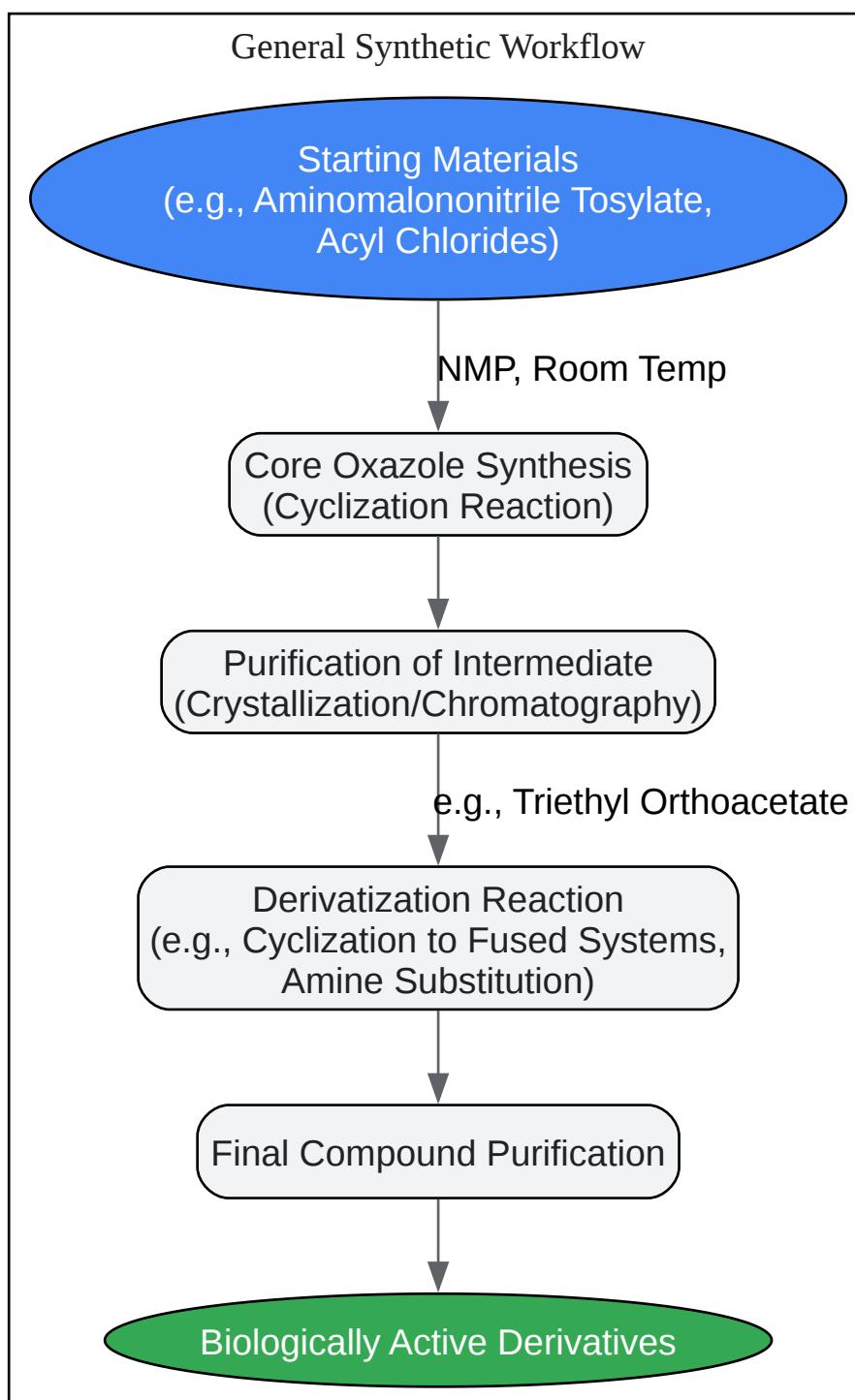
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."^[1] Its unique structural and electronic properties allow it to serve as a versatile framework for designing therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.^[1] Within this class, the **5-Amino-2-methyloxazole-4-carbonitrile** core has emerged as a particularly promising starting point for the development of potent and selective modulators of various biological targets. This guide provides a detailed comparison of its derivatives, focusing on the structure-activity relationships (SAR) that govern their performance, supported by experimental data and protocols for researchers in drug development.

Synthetic Strategies: Building the Oxazole Core and Its Analogs

The foundation of any SAR study lies in the synthetic accessibility of diverse analogs. The **5-Amino-2-methyloxazole-4-carbonitrile** scaffold and its derivatives are typically synthesized through multi-step sequences. A common and effective method involves the reaction of aminomalononitrile tosylate (AMNT) with an appropriate acyl chloride in a suitable solvent like 1-methyl-2-pyrrolidinone (NMP).^[2] This straightforward approach allows for the introduction of various substituents at the 2-position of the oxazole ring, which is a critical anchor point for exploring the SAR. Further modifications, particularly at the 5-amino group, enable the

construction of fused heterocyclic systems, such as the potent 7-aminooxazolo[5,4-d]pyrimidines.[2][3]

Below is a generalized workflow for the synthesis of these derivatives, illustrating the key stages from starting materials to the final compounds for biological evaluation.



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Caption: Generalized workflow for the synthesis of **5-Amino-2-methyloxazole-4-carbonitrile** derivatives.

SAR Analysis: Targeting Protein Kinases in Oncology

A significant body of research on oxazole derivatives has focused on their potential as protein kinase inhibitors.^{[4][5]} Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.^{[6][7]} The 4-amino-substituted heterocyclic scaffold, including the oxazolo[5,4-d]pyrimidine core, is an isostere of the adenine ring of ATP, allowing these molecules to bind effectively within the ATP-binding site of kinases.^[5]

Case Study: 7-Aminooxazolo[5,4-d]pyrimidines

Research into 7-aminooxazolo[5,4-d]pyrimidines, which are derived from a 5-amino-oxazole-4-carbonitrile precursor, has revealed potent immunoregulatory, antiviral, and anticancer activities.^[2] The SAR of these compounds demonstrates that the nature of the substituent at the 7-position of the fused pyrimidine ring is critical for biological activity.

Key SAR Insights:

- Impact of the 7-Amino Substituent: Modifications at this position directly influence the compound's interaction with target proteins. Aromatic and heteroaromatic substituents can engage in additional binding interactions, enhancing potency and selectivity.
- Role of the Oxazole Core: The oxazole ring serves as a rigid scaffold, properly orienting the key pharmacophoric elements for optimal target engagement. The 2-methyl group can be varied to probe a specific pocket within the kinase active site.
- Influence of the Fused Pyrimidine: This ring system expands the molecular surface area and introduces additional hydrogen bonding capabilities, which are often crucial for high-affinity binding to kinase targets.

The diagram below illustrates the key pharmacophoric features of the oxazolo[5,4-d]pyrimidine scaffold and highlights the positions where structural modifications have the most significant impact on activity.

Caption: Key structural modification points influencing the biological activity of oxazolo[5,4-d]pyrimidine derivatives.

Comparative Performance Data

The following table summarizes the biological activity of selected 7-aminooxazolo[5,4-d]pyrimidine derivatives against various cell lines, demonstrating the impact of different substitutions.[\[2\]](#)[\[3\]](#)

Compound ID	7-Amino Substituent	Target Cell Line	Activity Metric (IC ₅₀ μ M)	Reference
SCM5	Phenyl	Jurkat	15.5	[2]
SCM9	4-Chlorophenyl	WEHI-231	12.3	[2]
Control	Doxorubicin	Jurkat	0.8	[2]

Data synthesized from published studies for comparative purposes.[\[2\]](#)

As the data indicates, the introduction of a phenyl group (SCM5) or a substituted phenyl group (SCM9) at the 7-amino position confers significant cytotoxic activity. The presence of an electron-withdrawing chloro group in SCM9 appears to enhance potency against the WEHI-231 cell line compared to the unsubstituted phenyl ring in SCM5 against Jurkat cells.[\[1\]](#)[\[2\]](#) This highlights the sensitivity of the biological activity to electronic and steric modifications at this position.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide validated, step-by-step methodologies for the synthesis of a key intermediate and for a common biological evaluation assay.

Protocol 1: Synthesis of 5-Amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile (Intermediate)

This protocol is adapted from established literature procedures.[\[2\]](#)

Materials:

- Aminomalononitrile tosylate (AMNT)
- 5-amino-3-methylisoxazole-4-carbonyl chloride
- 1-methyl-2-pyrrolidinone (NMP)
- Methanol
- Ice-cold water

Procedure:

- Dissolve aminomalononitrile tosylate (AMNT) (3.2 mmol) in 1-methyl-2-pyrrolidinone (NMP) (8.0 mL).
- Stir the solution and add freshly prepared 5-amino-3-methylisoxazole-4-carbonyl chloride (6.4 mmol, 2 equivalents) at room temperature.
- Continue stirring at room temperature for 7 days. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting AMNT is consumed.
- Once the reaction is complete, cool the mixture to 5–10 °C in an ice bath.
- Dilute the cooled mixture with ice-cold water to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to yield the crude product.
- Recrystallize the crude solid from methanol to obtain the purified compound.
- Characterize the final product using HR-ESI-MS, FTIR, and NMR to confirm its structure and purity.[\[2\]](#)

Protocol 2: In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Target cancer cell lines (e.g., Jurkat, WEHI-231)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microtiter plates

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of culture medium and incubate for 24 hours (37 °C, 5% CO₂).
- Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
- Add 100 μL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
- After incubation, add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate the plate overnight in the dark at room temperature.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The **5-Amino-2-methyloxazole-4-carbonitrile** scaffold is a highly valuable platform for the development of novel therapeutic agents, particularly kinase inhibitors. SAR studies consistently demonstrate that strategic modifications, especially at the 5-amino position (often as part of a fused ring system), are paramount for achieving high potency and selectivity.[\[1\]](#)[\[2\]](#) The electron-donating and -withdrawing nature of substituents, as well as their steric bulk, provides a rich chemical space for fine-tuning the pharmacological profile of these derivatives.

Future research should focus on expanding the diversity of substituents at both the 2- and 5-positions to explore interactions with less conserved regions of kinase active sites. Furthermore, comprehensive *in vivo* studies are necessary to validate the therapeutic potential of the most promising compounds identified through *in vitro* screening. The integration of computational modeling and *in silico* ADME profiling can further guide the rational design of next-generation oxazole-based drugs with improved efficacy and safety profiles.[\[8\]](#)

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